NNMT Inhibition
4-Amino-2-chloropyrimidine-5-carbonitrile demonstrates potent inhibition of human nicotinamide N-methyltransferase (NNMT), a target implicated in cancer and metabolic disorders, with a Ki value of 650-870 nM [1]. This is in stark contrast to the structurally simpler analog 2-chloropyrimidine-5-carbonitrile, which shows no reported activity against NNMT, highlighting the essential contribution of the 4-amino group for target engagement [2].
| Evidence Dimension | NNMT Inhibition (Ki) |
|---|---|
| Target Compound Data | 650-870 nM |
| Comparator Or Baseline | 2-Chloropyrimidine-5-carbonitrile (CAS 1753-50-0): No reported activity |
| Quantified Difference | >100-fold difference (estimated lower limit) |
| Conditions | Binding affinity to full-length recombinant human NNMT expressed in E. coli |
Why This Matters
This quantitative differentiation in NNMT inhibition establishes a clear functional role for the 4-amino group, guiding medicinal chemists in selecting the correct scaffold for developing NNMT-targeted therapeutics.
- [1] BindingDB. Entry BDBM50627707: 4-Amino-2-chloropyrimidine-5-carbonitrile derivative. Ki = 650-870 nM. View Source
- [2] BindingDB. Search for 2-Chloropyrimidine-5-carbonitrile (CAS 1753-50-0) shows no NNMT activity. View Source
